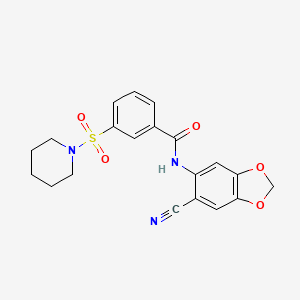![molecular formula C19H28N2O2 B6124908 2-[4-(1-benzofuran-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6124908.png)
2-[4-(1-benzofuran-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1-benzofuran-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol is a chemical compound that has gained attention in scientific research due to its potential applications in the pharmaceutical industry. The compound is also known as Flibanserin and has been studied extensively for its effects on the central nervous system. In
Mechanism of Action
The exact mechanism of action of 2-[4-(1-benzofuran-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine while decreasing the levels of serotonin in the brain. This leads to an increase in sexual desire and arousal.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(1-benzofuran-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol has several biochemical and physiological effects. These include an increase in genital sensation, vaginal lubrication, and orgasm intensity. The compound has also been shown to decrease distress related to sexual dysfunction.
Advantages and Limitations for Lab Experiments
2-[4-(1-benzofuran-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol has several advantages and limitations for lab experiments. One advantage is that it is a selective serotonin receptor agonist, which means it has a specific target in the brain. This makes it easier to study its effects. However, one limitation is that it has a short half-life, which means it needs to be administered frequently.
Future Directions
There are several future directions for research on 2-[4-(1-benzofuran-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol. One direction is to study its effects on postmenopausal women with sexual dysfunction. Another direction is to investigate its potential applications in the treatment of other psychiatric disorders such as depression and anxiety. Additionally, there is a need for more research on the long-term effects of the compound.
Conclusion:
In conclusion, 2-[4-(1-benzofuran-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol is a chemical compound that has potential applications in the treatment of female sexual dysfunction. The compound has been studied extensively for its effects on the central nervous system, and its mechanism of action is believed to involve the modulation of neurotransmitters such as dopamine and serotonin. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on the compound, including its effects on postmenopausal women and its potential applications in the treatment of other psychiatric disorders.
Synthesis Methods
The synthesis of 2-[4-(1-benzofuran-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol involves several steps. The starting material is 2-(2-hydroxyethoxy)ethylamine, which is reacted with 4-(1-benzofuran-2-ylmethyl)piperazine in the presence of a base such as sodium hydride. The resulting product is then treated with isobutyl bromide to form the final compound. The overall yield of the synthesis is around 30%.
Scientific Research Applications
2-[4-(1-benzofuran-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol has been studied extensively for its potential applications in the treatment of female sexual dysfunction. The compound has been shown to increase sexual desire and arousal in premenopausal women with hypoactive sexual desire disorder. It is believed to work by modulating the levels of neurotransmitters such as dopamine and serotonin in the brain.
properties
IUPAC Name |
2-[4-(1-benzofuran-2-ylmethyl)-1-(2-methylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-15(2)12-21-9-8-20(13-17(21)7-10-22)14-18-11-16-5-3-4-6-19(16)23-18/h3-6,11,15,17,22H,7-10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYIVWHDQLBFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1CCO)CC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1-Benzofuran-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-ethoxyphenyl)amino]-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide](/img/structure/B6124828.png)
![ethyl [3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate](/img/structure/B6124829.png)
![2-methyl-5-{[3-(4-morpholinylcarbonyl)-5-isoxazolyl]methoxy}-1,3-benzothiazole](/img/structure/B6124836.png)
![4-methoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B6124843.png)



![(1S*,4S*)-2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6124879.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide](/img/structure/B6124886.png)
![ethyl 3,5-dimethyl-4-{[3-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-1-yl]carbonyl}-1H-pyrrole-2-carboxylate](/img/structure/B6124894.png)


![N-methyl-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]-N-(2-pyridinylmethyl)propanamide](/img/structure/B6124919.png)
